![molecular formula C18H21N5OS B2525844 N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898486-88-9](/img/structure/B2525844.png)
N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" is a derivative of 2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may have interesting interactions with biological systems, given the presence of a triazole ring, a sulfanyl group, and an acetamide moiety.
Synthesis Analysis
The synthesis of related 2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives typically involves multi-step reactions starting from basic precursors such as benzoic acid, which is converted into various intermediates before reacting with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride (NaH) to yield the target compounds . The synthesis is confirmed by spectral characterization techniques such as EI-MS, IR, and 1H-NMR, ensuring the correct structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, and compared with ab initio calculations using density functional theory (DFT) . The optimized geometry often shows a non-planar structure between different aromatic rings, and the presence of substituents like a chlorine atom can significantly affect the geometry and electronic properties of the molecule. Natural bond orbital (NBO) analysis can reveal the presence of strong hydrogen bonding interactions, which are crucial for the stability of the molecule .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically inferred from their molecular structure. For instance, the crystal structures of similar compounds show that the molecules have a folded conformation, with the aromatic rings inclined at specific angles, which can influence their physical properties such as solubility and crystallinity . The presence of hydrogen bonding can also affect their melting points and boiling points. The chemical properties, such as reactivity and stability, can be deduced from the functional groups present in the molecule.
科学的研究の応用
Antimicrobial and Antifungal Activities
- Synthesis and Evaluation of Antimicrobial Agents : Studies have focused on synthesizing derivatives with triazole and acetamide groups to assess their antimicrobial and antifungal effectiveness. For instance, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been tested against various microbial strains, showing potential as broad-spectrum antimicrobial agents (Fadda et al., 2017).
Antitumor Activities
- Antitumor Potential : Some studies have synthesized novel derivatives to explore their antitumor activities. Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been evaluated against L1210, CHO, and HL60 cell lines, indicating significant potential for cancer treatment (Guo-qiang Hu et al., 2008).
Antiviral Activities
- Synthesis and Antiviral Assessment : The creation of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and their evaluation against viruses like human adenovirus type 5 and ECHO-9 virus have shown that some derivatives can significantly reduce viral replication (Wujec et al., 2011).
Insecticidal Activities
- Insecticidal Properties : Innovative heterocycles incorporating a thiadiazole moiety, synthesized from compounds similar to the one , have demonstrated efficacy against pests like the cotton leafworm, Spodoptera littoralis, indicating their potential use in agricultural pest control (Fadda et al., 2017).
特性
IUPAC Name |
N-(2-methylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-3-8-16-20-21-18(23(16)22-11-6-7-12-22)25-13-17(24)19-15-10-5-4-9-14(15)2/h4-7,9-12H,3,8,13H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXABLCJQLDZRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

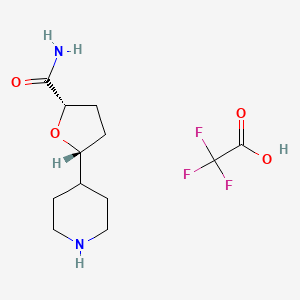
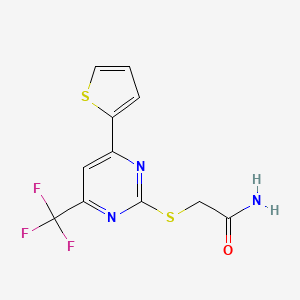

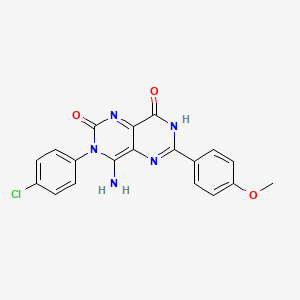
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2525769.png)
![4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525772.png)
![N-(2,4-Dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2525773.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2525774.png)
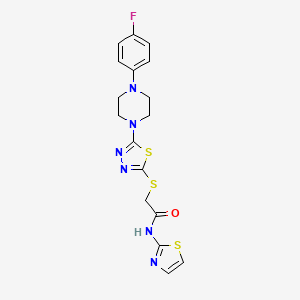
![1-(2,6-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2525778.png)

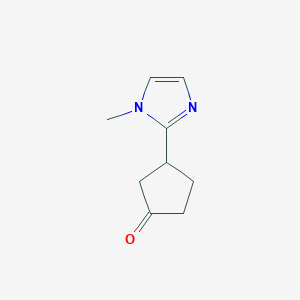
![7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525783.png)
![N-([2,3'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2525784.png)